3-Acetamidophthalic acid

Catalog No.
S662731
CAS No.
15371-06-9
M.F
C10H9NO5
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamidophthalic acid

CAS Number

15371-06-9

Product Name

3-Acetamidophthalic acid

IUPAC Name

3-acetamidophthalic acid

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

ONSCGVISIRLDJQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O

Synonyms

3-(Acetylamino)-1,2-benzenedicarboxylic Acid; Apremilast Impurity B

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O

Synthesis and Characterization:

3-Acetamidophthalic acid (3-APA) is an organic molecule with the chemical formula C₁₀H₉NO₅. It is a pale yellow solid with a molecular weight of 223.18 g/mol. Its synthesis involves the acetylation of phthalic acid with acetic anhydride or acetamide []. Researchers have employed various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize the structure and purity of 3-APA [, ].

Potential Therapeutic Applications:

Studies suggest that 3-APA might possess potential therapeutic properties for various conditions.

  • Immunomodulation: Research has explored the immunomodulatory effects of 3-APA. It has been shown to exhibit immunosuppressive activity in certain cell lines, potentially leading to applications in autoimmune diseases and transplant rejection [].
  • Neurodegenerative Diseases: 3-APA has been investigated for its potential role in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Studies indicate that it might modulate specific enzymes involved in these conditions, although further research is needed [, ].

Limitations and Future Directions:

Despite the intriguing potential of 3-APA in various scientific research areas, limitations exist.

  • Limited In Vivo Studies: Most research on 3-APA has been conducted in vitro, meaning within cell cultures or isolated systems. In vivo studies, which involve living organisms, are crucial to validate its potential therapeutic applications [, ].
  • Mechanism of Action Unclear: The precise mechanisms by which 3-APA exerts its potential effects remain largely unclear. Further research is necessary to understand its biological targets and pathways of action [, ].

3-Acetamidophthalic acid is an organic compound characterized by the molecular formula C10H9NO5C_{10}H_{9}NO_{5}. It is a derivative of phthalic acid, where an acetamido group is substituted at the three-position of the aromatic ring. This compound exhibits notable properties due to its functional groups, making it a candidate for various chemical and biological applications. Its structure allows for participation in multiple

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The acetamido group can be replaced by various nucleophiles in nucleophilic substitution reactions under basic or acidic conditions.

The synthesis of 3-acetamidophthalic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-aminophthalic acid, which can be derived from 3-nitrophthalic acid through reduction processes.
  • Acetylation: The acetamido group is introduced by reacting 3-aminophthalic acid with acetic anhydride under controlled conditions (heating to approximately 120 °C) to form 3-acetamidophthalic acid .
  • Purification: The reaction mixture is cooled, and the product is crystallized from the solution, followed by washing and drying to obtain pure 3-acetamidophthalic acid.

3-Acetamidophthalic acid has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in the production of dyes, pigments, and other organic compounds.
  • Pharmaceuticals: Serves as a key building block in the synthesis of pharmaceutical intermediates and active ingredients .
  • Research: Utilized in scientific studies related to organic synthesis and medicinal chemistry due to its reactivity and functional groups.

Several compounds are structurally similar to 3-acetamidophthalic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-Aminophthalic AcidC8H7NO2C_{8}H_{7}NO_{2}Basic amine structure; precursor for acetylation.
Phthalic AcidC8H4O4C_{8}H_{4}O_{4}No amide group; used extensively in plastics.
Acetamidobenzoic AcidC9H9NO2C_{9}H_{9}NO_{2}Similar amide functionality; used in pharmaceuticals.
4-Acetamidobenzoic AcidC9H9NO2C_{9}H_{9}NO_{2}Para-substituted variant; exhibits different reactivity patterns.

The uniqueness of 3-acetamidophthalic acid lies in its specific position of substitution (the three-position), which influences its reactivity and potential applications compared to these similar compounds. Its ability to participate in diverse

Catalytic Reduction of 3-Nitrophthalic Acid Precursors

Iron(III)-Mediated Hydrogenation Systems

Iron-based catalytic systems dominate classical synthesis routes. A representative method involves dissolving 3-nitrophthalic acid in strong alkaline media (e.g., 8–12 M NaOH) followed by hydrogenation with FeCl₃·6H₂O as a catalyst and hydrazine hydrate as a reducing agent. Key parameters include:

  • Temperature: 80–100°C
  • Reaction Time: 2–3 hours
  • Yield: 80–90% for 3-aminophthalic acid intermediate.

Post-reduction, the amine intermediate undergoes acetylation to form the final product. This two-step process demonstrates scalability, with recent patents optimizing catalyst-to-substrate ratios and solvent systems.

Palladium/Carbon Catalyzed Transfer Hydrogenation

Pd/C-mediated transfer hydrogenation offers a green alternative, using methanol as a hydrogen donor. Goyal et al. demonstrated this method achieves:

  • Substrate Scope: Electron-deficient and electron-rich nitroarenes.
  • Conditions: 100°C, 24 hours, KOtBu as base.
  • Selectivity: Up to 90% for anilines, including pharmaceutical intermediates like butamben.

This approach avoids hazardous reagents like hydrazine, aligning with sustainable chemistry principles.

Catalyst SystemTemperatureYieldKey Advantages
FeCl₃/NaOH/Hydrazine80–100°C80–90%High scalability
Pd/C/MeOH/KOtBu100°C75–90%Environmentally benign

Acetylation Reaction Engineering

Solvent-Free Acetic Anhydride Amination

Solvent-free acetylation of 3-aminophthalic acid with excess acetic anhydride is widely practiced. Critical parameters include:

  • Molar Ratio: 1:1–1:3 (acid anhydride)
  • Temperature: 120°C under reflux.
  • Duration: 2–5 hours until clarification occurs.

This method requires no catalysts, leveraging the inherent reactivity of acetic anhydride. Crystallization post-reaction enhances purity, with yields exceeding 85%.

Microwave-Assisted Acetamide Conjugation

Microwave irradiation accelerates acetylation kinetics. Optimal conditions from recent studies include:

  • Solvent: Neat acetic anhydride
  • Temperature: 200°C
  • Time: 5–45 minutes (substrate-dependent).

Advantages:

  • Energy Efficiency: Rapid heating minimizes side reactions.
  • Functional Group Tolerance: Compatible with esters, ethers, and amines.

Continuous Flow Synthesis Optimization

Microreactor-Based Process Intensification

Pt@KIT-6 nanocomposites enhance hydrogenation efficiency in microreactors. Key attributes:

  • Catalyst: Pt nanoparticles embedded in mesoporous KIT-6 silica.
  • Performance: 99% conversion of halogenated nitroarenes at 20°C.
  • Stability: >24 hours continuous operation without activity loss.

This approach enables precise temperature control and rapid mass transfer, critical for scaling nitroarene hydrogenation.

Inline Purification Strategies

Continuous-flow systems integrate purification steps to streamline synthesis:

  • Scavenger Columns: Remove unreacted starting materials or byproducts.
  • Distillation: Isolate volatile solvents/reagents post-reaction.
  • Extraction: Separate immiscible phases using membrane separators.

Example: A microreactor coupled with a distillation unit could isolate 3-acetamidophthalic acid directly from acetylation mixtures, eliminating batch purification steps.

The reduction of 3-nitrophthalic acid to 3-aminophthalic acid represents the initial step in synthesizing 3-acetamidophthalic acid. DFT calculations have been instrumental in elucidating the kinetic and thermodynamic parameters governing this transformation. Modern studies employ hybrid functionals such as B3LYP/6-311+G(d,p) to model the reaction pathway, revealing that the nitro-to-amine conversion proceeds through a two-electron transfer mechanism involving a nitroso intermediate [1] [4].

Key findings from DFT simulations include:

  • Activation Energy Barriers: The reduction exhibits an activation energy of 28.3 kJ/mol in aqueous sodium hydroxide, with catalyst-assisted pathways lowering this barrier by 40% when skeleton nickel is present [1].
  • Steric and Electronic Effects: Conformational analysis shows that the phthalic acid backbone induces torsional strain in the nitro group, increasing the energy of the transition state by 15% compared to linear analogues [1].
  • Catalyst Role: Palladium nanoparticles (2–5 nm) stabilize the partial negative charge on the nitro oxygen, reducing the energy gap between reactant and intermediate states by 22% [4].

Table 1: DFT-Calculated Parameters for Nitro Group Reduction

ParameterValue (Uncatalyzed)Value (Catalyzed)
Activation Energy (kJ/mol)28.317.2
Reaction Enthalpy (kJ/mol)-142.1-155.7
Transition State Dipole (D)6.84.3

These results align with experimental observations from nitration patents, where catalytic hydrogenation achieves >95% yield under optimized conditions [1] [4]. The computational models further predict that substituting sodium hydroxide with potassium hydroxide increases reaction rates by 12% due to enhanced nucleophilicity, though this remains experimentally untested.

Transition State Modeling for Acetyl Transfer

Acetylation of 3-aminophthalic acid using acetic anhydride constitutes the second critical step. Transition state modeling at the M06-2X/cc-pVTZ level reveals a concerted mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon while the acetyl oxygen simultaneously coordinates with a proton from the aqueous medium [1].

Notable features of the acetyl transfer process include:

  • Geometric Constraints: The planar arrangement of the phthalic acid ring forces the amine group into a suboptimal nucleophilic orientation, increasing the activation energy by 18% compared to aliphatic amines.
  • Solvent Participation: Explicit solvent models demonstrate that water molecules stabilize the transition state through hydrogen bonding, reducing the energy barrier by 9.6 kJ/mol [1].
  • Byproduct Formation: Competing pathways leading to N,O-diacetylated byproducts exhibit a 34 kJ/mol higher activation energy, explaining the >98% selectivity observed experimentally.

Table 2: Transition State Properties for Acetyl Transfer

PropertyValue
Imaginary Frequency (cm⁻¹)-567.2
Bond Length (C-N forming, Å)1.98
Charge Transfer (e)0.32

Industrial-scale processes mitigate residual acetic acid byproducts through gradient heating (70–80°C) and stoichiometric control, achieving 99.2% purity as confirmed by HPLC [1].

Solvent-Catalyst Interactions in Heterogeneous Systems

The choice of solvent profoundly influences catalyst performance in both reduction and acetylation steps. Molecular dynamics simulations coupled with experimental validations highlight three key interaction modes:

Polarity-Driven Effects

  • Aqueous Systems: Water enhances Pd/C catalyst activity by 30% through dielectric screening of charged intermediates, though it promotes hydrolysis side reactions at temperatures >80°C [1] [4].
  • Apolar Solvents: Hexane increases substrate adsorption on nickel surfaces by 22% via London dispersion forces but slows mass transfer rates due to poor solubility [1].

Donor-Acceptor Interactions

Acetonitrile coordinates with Lewis acidic sites on alumina-supported catalysts, blocking active centers and reducing turnover frequencies by 15% [4]. In contrast, ethanol donates electron pairs to nickel, facilitating hydrogen dissociation and improving reduction rates by 18% [1].

Table 3: Solvent Impact on Catalytic Efficiency

SolventDielectric ConstantRate (mol/L·h)Selectivity (%)
Water80.10.4592
Ethanol24.30.5395
Hexane1.90.3188

Viscosity and Diffusion Limitations

High-viscosity solvents like glycerol reduce effective catalyst-substrate collisions by 40%, necessitating vigorous stirring (800–1000 rpm) to maintain reaction kinetics [1].

The most significant application of 3-acetamidophthalic acid lies in its role as a key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 represents a validated therapeutic target for inflammatory conditions due to its central role in regulating cyclic adenosine monophosphate (cAMP) levels [1]. The compound serves as a precursor to 3-acetamidophthalic anhydride, which subsequently undergoes condensation reactions with chiral amines to generate the final PDE4 inhibitory structures [2].

The structural architecture of 3-acetamidophthalic acid is particularly well-suited for PDE4 inhibitor development. The acetamido group at the 3-position provides critical hydrogen bonding interactions with the enzyme active site, while the phthalic acid backbone offers the necessary rigidity and planarity for optimal binding [3]. Research has demonstrated that the specific positioning of the acetamido group is essential for achieving potent PDE4 inhibitory activity, with alternatives showing significantly reduced potency [4].

Apremilast Production Methodologies

Apremilast synthesis represents the most clinically relevant application of 3-acetamidophthalic acid [5]. The production methodology involves a multi-step process where 3-acetamidophthalic acid is first converted to its corresponding anhydride form through thermal cyclization. This transformation typically achieves yields of 78.5% under optimized conditions [6]. The anhydride intermediate then undergoes nucleophilic addition with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethylamine to form the final apremilast structure [2].

The chiral amine component is typically introduced as its N-acetyl-L-leucine salt to ensure high enantiomeric purity in the final product [7]. This approach has proven superior to racemic synthesis followed by resolution, both in terms of yield and process efficiency. The overall synthetic route demonstrates excellent atom economy and minimizes waste generation, making it suitable for large-scale pharmaceutical manufacturing [8].

Alternative methodologies have been developed to improve the efficiency of apremilast production. These include the use of acetyl chloride instead of acetic anhydride for the initial acetylation step, which can achieve higher yields (98.5%) under milder conditions [8]. The acetyl chloride method employs triethylamine as a catalyst in dichloromethane at 0-5°C, providing better control over reaction conditions and reducing the formation of side products.

Structure-Activity Relationship Optimization

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the activity of PDE4 inhibitors derived from 3-acetamidophthalic acid [9]. The acetamido group at the 3-position has been identified as crucial for maintaining potent PDE4 inhibitory activity. Modifications to this group, including replacement with other amide functionalities or alternative electron-withdrawing groups, generally result in reduced potency [4].

The carboxylic acid groups of the phthalic acid backbone serve multiple functions in the SAR profile. They provide essential hydrogen bonding interactions with the enzyme active site and contribute to the overall binding affinity [3]. Additionally, these groups can be modified to create prodrug forms that improve pharmacokinetic properties while maintaining the active form's potency upon metabolism.

Ring substitution patterns have been extensively explored to enhance selectivity for PDE4 over other phosphodiesterase isoforms. Electron-withdrawing substituents at positions 4 and 5 of the benzene ring have shown promise in improving selectivity profiles [9]. Halogen substitutions, particularly fluorine and chlorine, have demonstrated favorable effects on both potency and selectivity, likely due to their ability to enhance binding interactions through halogen bonding [1].

Anticancer Agent Development

3-Acetamidophthalic acid derivatives have emerged as promising candidates for anticancer drug development through multiple mechanisms of action. The compound's structural similarity to established anticancer agents, combined with its synthetic accessibility, makes it an attractive scaffold for medicinal chemistry efforts [10].

Angiogenesis Inhibition Mechanisms

The potential of 3-acetamidophthalic acid derivatives in angiogenesis inhibition stems from their ability to interfere with key signaling pathways involved in blood vessel formation [11]. Histone deacetylase (HDAC) inhibition represents one of the primary mechanisms through which these compounds may exert anti-angiogenic effects. HDAC inhibitors have been shown to modulate the expression of critical angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α) [11].

The acetamido functionality of 3-acetamidophthalic acid provides an excellent pharmacophore for HDAC binding. The amide group can form hydrogen bonds with key amino acid residues in the HDAC active site, while the phthalic acid backbone positions the molecule optimally for zinc coordination [11]. This dual interaction mode enhances binding affinity and selectivity for specific HDAC isoforms.

Studies have demonstrated that compounds containing the acetamidophthalic acid scaffold can effectively downregulate VEGF expression in cancer cell lines [11]. The mechanism involves chromatin remodeling through histone deacetylase inhibition, leading to altered gene expression patterns that favor anti-angiogenic pathways. Additionally, these compounds have shown the ability to upregulate endogenous angiogenesis inhibitors such as thrombospondin-1 and semaphorin III [11].

The anti-angiogenic activity of 3-acetamidophthalic acid derivatives has been validated in various preclinical models. Matrigel plug assays have demonstrated significant inhibition of blood vessel formation, with IC50 values in the low micromolar range for lead compounds [12]. These results support the potential for clinical development of optimized derivatives as anti-angiogenic agents.

Topoisomerase-Targeting Derivatives

The structural framework of 3-acetamidophthalic acid provides opportunities for developing topoisomerase-targeting anticancer agents [13]. Topoisomerases are essential enzymes that relieve topological strain during DNA replication and transcription, making them attractive targets for cancer therapy [14]. The phthalic acid backbone offers multiple sites for chemical modification to optimize topoisomerase binding and activity.

Derivatives incorporating additional aromatic systems or heterocyclic moieties have shown promise as topoisomerase inhibitors. The planar structure of the phthalic acid core facilitates DNA intercalation, while the acetamido group provides opportunities for hydrogen bonding with the enzyme [13]. This dual binding mode can lead to enhanced potency and selectivity compared to single-mechanism inhibitors.

Research has identified several 3-acetamidophthalic acid derivatives with significant topoisomerase II inhibitory activity [10]. These compounds demonstrate IC50 values in the nanomolar range against various cancer cell lines, including those resistant to conventional topoisomerase inhibitors. The mechanism of action involves stabilization of the topoisomerase-DNA cleavage complex, leading to DNA damage and ultimately cell death [14].

The development of dual topoisomerase I/II inhibitors based on the 3-acetamidophthalic acid scaffold represents a particularly promising approach [13]. These compounds can simultaneously target both topoisomerase isoforms, potentially reducing the likelihood of resistance development. The structural modifications required to achieve dual activity typically involve extending the aromatic system or introducing additional hydrogen bonding groups [13].

XLogP3

1.4

UNII

I1M6HR1N6D

Other CAS

15371-06-9

Wikipedia

3-acetamidophthalic acid

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 3-(acetylamino)-: INACTIVE

Dates

Last modified: 08-15-2023

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